

# BMS-986034: A Technical Overview of a GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**BMS-986034** is a synthetic small molecule identified as a potent agonist of the G-protein coupled receptor 119 (GPR119).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and the anticipated biological properties of **BMS-986034** based on its classification as a GPR119 agonist. While specific preclinical data for **BMS-986034** is not extensively available in the public domain, this document outlines the well-established mechanism of action for GPR119 agonists and details the standard experimental protocols used for their characterization.

# **Chemical Structure and Physicochemical Properties**

**BMS-986034** is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                     | Source |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------|--------|--|
| Chemical Name     | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one | [4]    |  |
| Molecular Formula | C24H24Cl2N6O4                                                                                                                             | [3]    |  |
| Molecular Weight  | 531.39 g/mol                                                                                                                              | [3]    |  |
| CAS Number        | 1492631-88-5                                                                                                                              | [3]    |  |
| Appearance        | White to beige powder                                                                                                                     | [3]    |  |
| Solubility        | Soluble in DMSO (5 mg/mL, with warming)                                                                                                   | [3]    |  |
| SMILES String     | CIC(C(OC1CCN(C2=NC=C(CI)<br>C=N2)CC1)=C3)=CN(C4=NC(<br>C)=C(N5C(INVALID-LINK<br>CC5)=O)C=C4)C3=O                                          | [3]    |  |

# **Mechanism of Action: GPR119 Agonism**

GPR119 is a Gs-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells.[5][6] Agonism of GPR119 by ligands such as **BMS-986034** is known to initiate a signaling cascade that plays a crucial role in glucose homeostasis.

The activation of GPR119 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7] This elevation in cAMP has two primary downstream effects:

 In Pancreatic β-cells: Increased cAMP levels enhance glucose-stimulated insulin secretion (GSIS).



 In Intestinal L- and K-cells: Elevated cAMP promotes the release of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins then act on pancreatic β-cells to further potentiate insulin secretion in a glucose-dependent manner.

This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes.



Click to download full resolution via product page

**GPR119 Signaling Pathway** 

## **Anticipated Preclinical Characterization**

While specific experimental data for **BMS-986034** is not publicly available, the following sections describe the standard methodologies employed to characterize GPR119 agonists.

# **In Vitro Assays**



A battery of in vitro assays is typically used to determine the potency, selectivity, and mechanism of action of a GPR119 agonist.

| Assay                                                | Purpose Typical Endpoint                                                                                                        |                                                     |  |
|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------|--|
| Receptor Binding Assay                               | To determine the affinity of the compound for the GPR119 receptor.                                                              | Ki or Kd value                                      |  |
| cAMP Accumulation Assay                              | To measure the functional potency of the agonist in stimulating the GPR119 signaling pathway.                                   | EC₅o value                                          |  |
| Glucose-Stimulated Insulin<br>Secretion (GSIS) Assay | To assess the compound's ability to enhance insulin secretion from pancreatic β-cells in the presence of high glucose.          | EC50 value                                          |  |
| Incretin Secretion Assay                             | To measure the compound's ability to stimulate GLP-1 and GIP release from enteroendocrine cell lines.                           | EC₅o value                                          |  |
| Receptor Selectivity Profiling                       | To evaluate the compound's activity against a panel of other receptors, ion channels, and enzymes to assess off-target effects. | % inhibition or activation at a given concentration |  |

Objective: To quantify the ability of **BMS-986034** to stimulate intracellular cAMP production in a cell line overexpressing human GPR119.

#### Materials:

- HEK293 cells stably transfected with human GPR119 (HEK293-hGPR119)
- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)



- Phosphodiesterase inhibitor (e.g., IBMX)
- Forskolin (positive control)
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

#### Procedure:

- Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
- Compound Preparation: Prepare a serial dilution of BMS-986034 in assay buffer.
- Assay Incubation:
  - Remove the culture medium from the cells.
  - Add assay buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at room temperature.
  - Add the serially diluted BMS-986034 or control compounds (vehicle, forskolin) to the wells.
  - Incubate for 30-60 minutes at room temperature.
- cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
- Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value.





Click to download full resolution via product page

cAMP Accumulation Assay Workflow



## In Vivo Studies

The efficacy of a GPR119 agonist is evaluated in relevant animal models of diabetes and obesity.

| Study                                    | Animal Model                                                                         | Purpose                                                                                                    | Key Parameters<br>Measured                                        |
|------------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| Oral Glucose<br>Tolerance Test<br>(OGTT) | Normal or diabetic<br>rodents (e.g.,<br>C57BL/6 mice, Zucker<br>diabetic fatty rats) | To assess the effect of<br>the compound on<br>glucose disposal<br>following an oral<br>glucose challenge.  | Blood glucose levels,<br>plasma insulin levels,<br>GLP-1 levels.  |
| Meal Tolerance Test<br>(MTT)             | Diabetic rodents                                                                     | To evaluate the compound's effect on postprandial glucose excursions in a more physiological setting.      | Blood glucose and plasma insulin levels.                          |
| Chronic Dosing<br>Studies                | Diet-induced obese<br>(DIO) mice or other<br>diabetic models                         | To determine the long-<br>term effects on<br>glycemic control, body<br>weight, and food<br>intake.         | HbA1c, body weight, food and water intake, plasma lipid profiles. |
| Pharmacokinetic (PK)<br>Studies          | Rodents and non-<br>rodents                                                          | To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Cmax, Tmax, AUC,<br>half-life, bioavailability.                   |

## **Summary and Future Directions**

**BMS-986034** is a GPR119 agonist with a chemical structure suggestive of potent activity. Based on the established pharmacology of GPR119 agonists, it is anticipated that this compound would lower blood glucose in a glucose-dependent manner through the dual



mechanisms of stimulating insulin and incretin secretion. A comprehensive preclinical evaluation, following the experimental protocols outlined in this guide, would be necessary to fully characterize its therapeutic potential for the treatment of type 2 diabetes and related metabolic disorders. The success of GPR119 agonists in clinical trials has been mixed, and further research is needed to understand the full therapeutic utility of this class of compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-986034 = 98 HPLC 1492631-88-5 [sigmaaldrich.com]
- 4. BMS-986034 = 98 HPLC 1492631-88-5 [sigmaaldrich.com]
- 5. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BMS-986034: A Technical Overview of a GPR119 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603655#chemical-structure-and-properties-of-bms-986034]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com